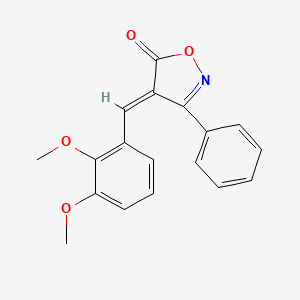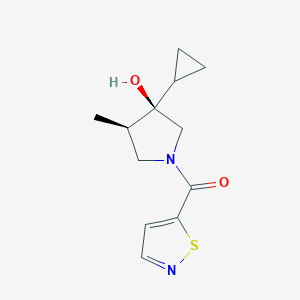
(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol” often involves multistep reactions, including cycloaddition and nucleophilic substitution. For example, Liu et al. (2016) described a methodology for synthesizing isoxazole-fused spiropyrrolidine oxindoles through a 1,3-dipolar cycloaddition reaction, showcasing a technique that might be applicable to the synthesis of our compound of interest due to the structural similarities in terms of cycloaddition capabilities (Liu et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties. X-ray diffraction techniques are commonly used for this purpose, as illustrated by Şahin et al. (2014), who used X-ray diffraction to determine the molecular structure of similar compounds, highlighting the importance of hydrogen bonding in the structural framework (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol” can be inferred from its functional groups. Cyclopropyl and pyrrolidinyl moieties suggest potential sites for nucleophilic attacks and cycloaddition reactions. Gainsford et al. (2009) discussed chiral auxiliary-assisted 1,3-dipolar cycloaddition of an azomethine ylid, which could be relevant for understanding the chemical behavior of our compound (Gainsford et al., 2009).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, can significantly affect a compound's application. Shishkina et al. (2021) detailed the crystal structures of related compounds, illustrating how different polymorphic forms can arise from slight variations in molecular structure or crystallization conditions, which is vital for understanding the physical characteristics of “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol” (Shishkina et al., 2021).
Chemical Properties Analysis
Analyzing the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for comprehensively understanding any compound. Studies like those conducted by Gaul and Seebach (2002) on the reactivity of lithiated compounds could provide insights into the chemical behavior of “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol,” especially concerning its potential reactivity towards electrophiles or participation in organometallic reactions (Gaul & Seebach, 2002).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Preparation and Characterization of Bis(N-methylpyrrolidine)−C60 Isomers : This study involves the preparation of isomers through 1,3-dipolar cycloaddition, a method that might be relevant for synthesizing or modifying compounds with structures similar to "(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol" (Lu, Schuster, & Wilson, 1996).
Enantiodivergent Synthesis of Bis-Spiropyrrolidines : This research showcases the synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions, a technique that could be applied in the synthesis of complex structures like the one (Conde, Rivilla, Larumbe, & Cossío, 2015).
Catalytic Applications : Studies on half-sandwich Ruthenium(II) and Cp*RhIII/IrIII complexes with triazole-based ligands discuss structural characterization and catalytic oxidation, which may inform on catalytic roles possible for similar complex compounds (Saleem et al., 2013), (Saleem et al., 2014).
Asymmetric Synthesis for Drug Development : The synthesis of a highly substituted N-acylpyrrolidine, involving a cycloaddition catalyzed by silver acetate and a cinchona alkaloid, illustrates a method for creating complex molecular structures with potential pharmaceutical applications (Agbodjan et al., 2008).
Propriétés
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(1,2-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8-6-14(7-12(8,16)9-2-3-9)11(15)10-4-5-13-17-10/h4-5,8-9,16H,2-3,6-7H2,1H3/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOLECZBOUEOOM-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CC=NS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC=NS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)
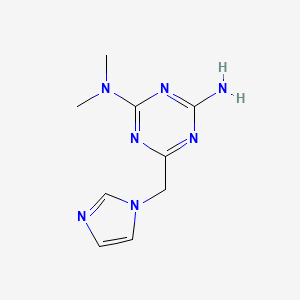
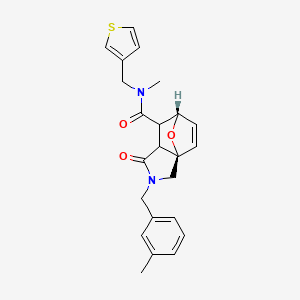

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
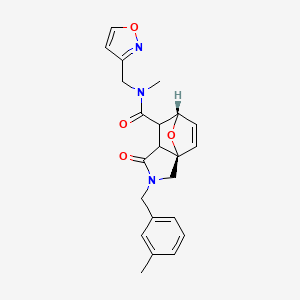
![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)
![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)
